molecular formula C12H9FO B13569210 2-(4-Fluorophenyl)-5-vinylfuran

2-(4-Fluorophenyl)-5-vinylfuran

Cat. No.: B13569210
M. Wt: 188.20 g/mol
InChI Key: YUPYWZIMJALZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-vinylfuran is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-vinylfuran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Bromine, chlorinating agents.

Major Products:

    Oxidation: Furanones.

    Reduction: 2-(4-Fluorophenyl)-5-ethylfuran.

    Substitution: Halogenated furans.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-vinylfuran involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)-5-vinylfuran is unique due to the presence of both the fluorophenyl and vinyl groups, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C12H9FO

Molecular Weight

188.20 g/mol

IUPAC Name

2-ethenyl-5-(4-fluorophenyl)furan

InChI

InChI=1S/C12H9FO/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-8H,1H2

InChI Key

YUPYWZIMJALZMV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.